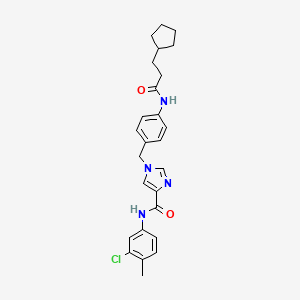

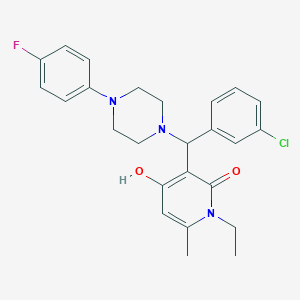

N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity with other chemicals, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen

Angiotensin II Receptor Antagonists

N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide belongs to a class of compounds that have shown potential as nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have been explored for their antihypertensive effects, particularly when administered orally (Carini et al., 1991).

Antitumor Activity

Research has identified certain imidazole derivatives, such as the antitumor imidazotetrazines, which demonstrate significant activity against various forms of cancer. These compounds, including 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, have been synthesized and evaluated for their potential as broad-spectrum antitumor agents (Stevens et al., 1984).

Cyclin-Dependent Kinase and Histone Deacetylase Inhibition

A series of 1-H-pyrazole-3-carboxamide-based inhibitors, which target histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), have been reported. These inhibitors, such as N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, demonstrate potent antiproliferative activities and are considered promising for the treatment of malignant tumors (Cheng et al., 2020).

Anti-Inflammatory Activity

Research has also identified compounds such as N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4(1H-indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which have been prepared and tested for their anti-inflammatory activity. These compounds have been compared with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of their effectiveness (Kalsi et al., 1990).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds, such as N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, have shown potency in in vitro assays, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Safety And Hazards

This involves researching the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This involves discussing potential future research directions, applications, or improvements to the synthesis process.

Please consult with a qualified professional or refer to specific scientific literature for accurate information. This is a general approach and may not apply to all compounds.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-[[4-(3-cyclopentylpropanoylamino)phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O2/c1-18-6-10-22(14-23(18)27)30-26(33)24-16-31(17-28-24)15-20-7-11-21(12-8-20)29-25(32)13-9-19-4-2-3-5-19/h6-8,10-12,14,16-17,19H,2-5,9,13,15H2,1H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYPIUCYUVPXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2428278.png)

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)

![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428294.png)